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An In-depth Technical Guide to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

This technical guide provides a comprehensive overview of (S)-1-(3,5-
Bis(trifluoromethyl)phenyl)ethanamine, a critical chiral amine in pharmaceutical synthesis
and research. It is intended for researchers, scientists, and professionals in drug development,
offering detailed information on its chemical properties, synthesis, and applications. The
inclusion of trifluoromethyl groups significantly enhances the molecule's lipophilicity, metabolic
stability, and binding affinity to biological targets, making it a highly valuable building block for
novel therapeutics.[1][2]

Chemical Identity and Structure

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a specialized organic compound notable
for its chiral center and the presence of two trifluoromethyl groups on the phenyl ring.[1][2]

IUPAC Name: (1S)-1-[3,5-bis(trifluoromethyl)phenyllethanamine[3]

CAS Number: 127733-40-8[2][3][4][5][6]

Molecular Formula: C1oHaFeN[3][4][5][6]

SMILES: C--INVALID-LINK--N[3]
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e InChl Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N[3]

Physicochemical Properties

The compound's physical and chemical data are summarized in the table below. These
properties are essential for its handling, storage, and application in chemical syntheses.

Property Value Source
Molecular Weight 257.18 g/mol [31[41[6]
Boiling Point 196.3°C at 760 mmHg [4]
Density 1.18 g/cm3 [4]
Flash Point 78.8°C [4]
pKa (Predicted) 8.39+£0.10 [4]
Stability Stable under normal storage 4]

conditions

Applications in Drug Development and Asymmetric
Synthesis

This chiral amine is a key intermediate in the synthesis of various high-value pharmaceutical
compounds.[1][2]

e Neurokinin-1 (NK1) Receptor Antagonists: It is a crucial precursor for synthesizing NK1
receptor antagonists like Casopitant, which are used to treat chemotherapy-induced nausea
and vomiting.[7]

e Pain Management: The enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyllethanamine, is a
key chiral intermediate for selective tetrodotoxin-sensitive blockers, which have significant
therapeutic potential in pain management.[8]

e Asymmetric Catalysis: Thiourea derivatives that incorporate the 1-(3,5-
bis(trifluoromethyl)phenyl)ethanamine structure have demonstrated superior performance as
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catalysts in reactions like the Baylis-Hillman reaction.[1] The trifluoromethyl groups help to
stabilize the transition state, leading to improved reaction rates and enantioselectivity.[1]

Experimental Protocols
Biocatalytic Synthesis via Bienzyme Cascade

A highly efficient method for synthesizing the enantiomerically pure amine involves a bienzyme
cascade system. This protocol describes the synthesis of the (R)-enantiomer, which can be
adapted for the (S)-enantiomer by selecting the appropriate transaminase. The system utilizes
an R-w-transaminase (ATA) for the amination of the corresponding ketone and an alcohol
dehydrogenase (ADH) to shift the reaction equilibrium by removing the acetone byproduct.[8]

1. Pre-culture Preparation:

e Prepare Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).

 Inoculate the medium with a single colony of E. coli BL21(DE3) cells co-expressing the
genes for the w-transaminase and alcohol dehydrogenase.

 Incubate the culture overnight at 37°C with shaking at 220 rpm.

2. Main Culture and Induction:

¢ Inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight pre-culture.

e Grow the cells at 37°C and 220 rpm until the optical density at 600 nm (ODsoo) reaches 0.6—
0.8.

¢ Induce protein expression by adding Isopropyl 3-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.2 mM.

o Continue incubation at a lower temperature (e.g., 20°C) for 16—20 hours to allow for protein
expression.

3. Cell Harvesting and Biotransformation:

o Harvest the cells by centrifugation (e.g., 6000 x g for 10 minutes at 4°C).

o Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCI, pH 9.0) and resuspend to a
desired wet cell weight concentration (e.g., 0.25 g).

e Prepare the reaction mixture in the same buffer, containing:

o 3,5-Bis(trifluoromethyl)acetophenone (substrate)

 Isopropylamine (amine donor)

o Pyridoxal-5'-phosphate (PLP) (cofactor for transaminase)
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 NAD*/NADH (cofactor for ADH)
e Add the resuspended cells to initiate the reaction.

4. Reaction and Analysis:

 Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 180
rpm) for approximately 24 hours.[8]

» Monitor the reaction progress by taking samples at intervals and analyzing them using
techniques such as gas chromatography (GC) or high-performance liquid chromatography
(HPLC) to determine substrate conversion and enantiomeric excess of the product.[8]

e Upon completion, extract the product from the reaction mixture using an organic solvent
(e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain the crude product for
further purification if necessary.

Diagrams and Workflows
Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps in the bienzyme cascade synthesis of the chiral
amine from its ketone precursor.
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Biocatalytic Synthesis Workflow
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Caption: Workflow for the biocatalytic synthesis of the chiral amine.
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Role in NK1 Receptor Antagonism Pathway

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a building block for NK1 receptor
antagonists. These drugs block the action of Substance P, a neurotransmitter involved in

emesis (vomiting). The diagram below shows this logical relationship.

Logical Pathway for NK1 Receptor Antagonism
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Caption: Role as a precursor for NK1 receptor antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

2. nbinno.com [nbinno.com]

3. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | CLOH9F6N | CID 1512509 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyllethanamine CAS: 127733-40-8 Manufacturers
- Free Sample - Alfa Chemical [alfachemch.com]

e 5. pschemicals.com [pschemicals.com]
e 6. 127733-40-8|(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]

e 7.(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine—(R)-2-hydroxybutanedioic acid
(1/1) - PMC [pmc.ncbi.nim.nih.gov]

» 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-
Bis(trifluoromethyl)phenyllethanamine by Bienzyme Cascade System with R-w-
Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS
number and structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164688#s-1-3-5-bis-trifluoromethyl-phenyl-
ethanamine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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